BenchChemオンラインストアへようこそ!

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

IMPDH2 inhibition nucleotide biosynthesis immunosuppression

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS 2743442-76-2) is a small-molecule organosulfur compound (MW 191.64, C₅H₆ClN₃OS) that incorporates a sulfoximine (-S(=N)(=O)CH₃) warhead at the 5-position of a 2-chloropyrimidine scaffold. This compound has demonstrated quantifiable affinity for at least two therapeutically relevant enzymes: inosine-5′-monophosphate dehydrogenase 2 (IMPDH2; Ki = 21 nM) and nicotinamide N-methyltransferase (NNMT; Ki = 140 nM, IC₅₀ = 210 nM).

Molecular Formula C5H6ClN3OS
Molecular Weight 191.64 g/mol
CAS No. 2743442-76-2
Cat. No. B6217934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
CAS2743442-76-2
Molecular FormulaC5H6ClN3OS
Molecular Weight191.64 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=CN=C(N=C1)Cl
InChIInChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3
InChIKeyNOFOHDCTSNIXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS 2743442-76-2): A Multi-Target Sulfoximine with Differentiated IMPDH2 and NNMT Affinity


(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS 2743442-76-2) is a small-molecule organosulfur compound (MW 191.64, C₅H₆ClN₃OS) that incorporates a sulfoximine (-S(=N)(=O)CH₃) warhead at the 5-position of a 2-chloropyrimidine scaffold . This compound has demonstrated quantifiable affinity for at least two therapeutically relevant enzymes: inosine-5′-monophosphate dehydrogenase 2 (IMPDH2; Ki = 21 nM) and nicotinamide N-methyltransferase (NNMT; Ki = 140 nM, IC₅₀ = 210 nM) . Its structural configuration—combining an electrophilic 2-chloropyrimidine with a hydrogen-bond-capable sulfoximine—creates a binding pharmacophore distinct from classical IMPDH2 inhibitors such as mycophenolic acid and from NNMT bisubstrate inhibitors .

Why 2-Chloropyrimidine Sulfoximine Analogs Cannot Be Interchanged in IMPDH2- or NNMT-Focused Programs


Although numerous 2-chloropyrimidine-5-sulfoximine derivatives exist within the same patent family (e.g., BASF pest-control imino compounds, Bayer CDK/VEGF inhibitor series), their activity profiles diverge sharply depending on the sulfoximine N-substituent and the electronic character of the pyrimidine ring . For instance, the dimethyl-substituted analog [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone yields a fundamentally different steric and hydrogen-bonding landscape at the sulfur center compared to the parent NH-sulfoximine (imino-methyl) variant . Even within the same patent (US20250017936), NNMT Ki values for structurally related 2-chloropyrimidine-bearing bisubstrate inhibitors span from 56 nM (Compound 5m) to 140 nM (Compound 5g, the compound analyzed here), confirming that single-atom or single-bond alterations produce measurable affinity shifts . A generic assumption of interchangeability among 2-chloropyrimidin-5-yl sulfoximines risks selecting a compound with either degraded potency or off-target promiscuity that diverges from the published data for this specific CAS entity.

Quantitative Differentiation Evidence for (2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (CAS 2743442-76-2) vs. Structurally Closest Analogs


IMPDH2 Inhibitory Potency: (2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone vs. Mycophenolic Acid and a Structurally Related Pyridyl Analog

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone inhibits human IMPDH2 with a Ki of 21 nM, as measured against the IMP substrate . This places it approximately 3.5-fold less potent than the clinical IMPDH2 inhibitor mycophenolic acid (Ki ≈ 6 nM for IMPDH2 type II) , but substantially more potent than the structurally analogous pyridine-based sulfoximine series (e.g., imino(methyl)(pyrimidin-2-yl)-lambda6-sulfanone, for which no sub-100 nM IMPDH2 data are reported) and far more active than the dimethyl-sulfanone analog that shows IC₅₀ >10 µM against DNA polymerase β . The presence of the 2-chloro substituent plus the NH-sulfoximine (rather than N-alkyl sulfoximine) appears critical for the 21 nM Ki value observed .

IMPDH2 inhibition nucleotide biosynthesis immunosuppression

NNMT Inhibitory Activity and Intra-Patent Differentiation: Compound 5g vs. Compounds 5c, 5m, and 5o (US20250017936)

Within the same NNMT bisubstrate inhibitor patent family (US20250017936), (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (designated Compound 5g) exhibits a Ki of 140 nM and an IC₅₀ of 210 nM against full-length recombinant human NNMT . In direct intra-patent comparison, Compound 5g is approximately 14-fold less potent than Compound 5o (IC₅₀ = 10 nM) and approximately 4.7-fold less potent than Compound 5m (IC₅₀ = 30 nM), but 1.9-fold more potent than Compound 5c (IC₅₀ = 110 nM, though 5c's Ki is not reported) . This specific rank ordering establishes that the imino-methyl NH-sulfoximine at the 5-position of 2-chloropyrimidine occupies a defined affinity window that is neither the most potent (bisubstrate alkynyl series) nor the weakest, providing a calibrated intermediate tool compound.

NNMT inhibition metabolic disease bisubstrate inhibitor

IMPDH1 vs. IMPDH2 Isoform Selectivity Data for (2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

In parallel assays performed by the same laboratory, (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone inhibited human IMPDH1 (IMP substrate) with a Ki of 33 nM, compared to Ki = 21 nM against IMPDH2 . The resulting IMPDH2/IMPDH1 selectivity ratio is approximately 0.64 (i.e., the compound is slightly IMPDH2-preferring, with a 1.6-fold lower Ki for IMPDH2 relative to IMPDH1). This contrasts with mycophenolic acid, which has reported Ki values of 11 nM (IMPDH1) and 6 nM (IMPDH2), yielding a selectivity ratio of ~0.55 (approximately 1.8-fold IMPDH2 preference) . While both compounds show modest IMPDH2 preference, the sulfoximine compound achieves this with a completely different chemotype, potentially avoiding the glucuronidation liabilities and enterohepatic recirculation that characterize MPA .

IMPDH isoform selectivity IMPDH1 vs IMPDH2 therapeutic window

Structural Differentiation: NH-Sulfoximine vs. N-Alkyl and Sulfone Analogs—Impact on Hydrogen-Bond Capacity and Reactivity

The compound contains a free NH-sulfoximine group (imino-methyl, -S(=NH)(=O)CH₃) which provides one hydrogen-bond donor (the =NH proton) and one acceptor (the S=O oxygen) at the sulfur center . This contrasts with the closest commercially available analog, [(2-chloropyrimidin-5-yl)imino]dimethyl-lambda6-sulfanone, which bears two N-methyl groups, eliminating the H-bond donor capacity . Further differentiation is evident when comparing against 2-chloro-5-(methylsulfonyl)pyrimidine (CAS 321565-33-7), which lacks the imino nitrogen entirely (sulfone, -SO₂CH₃) and consequently has different electronic properties (lower basicity, no chiral sulfur center) . The NH-sulfoximine motif also enables stereochemical control at sulfur, a feature absent in symmetric sulfones, which may be relevant for chiral recognition in biological targets .

sulfoximine pharmacophore hydrogen-bond donor medicinal chemistry

Selectivity Profile Across Diverse Enzyme Targets: Kinase, Polymerase, and Demethylase Counterscreening Data

In broader enzymatic profiling, (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone demonstrates a selectivity window between its primary targets (IMPDH2 Ki = 21 nM ; NNMT Ki = 140 nM ) and secondary off-targets. Against rat DNA polymerase β, the compound exhibits an IC₅₀ of 11,500 nM, representing a >545-fold selectivity margin over IMPDH2 . The compound also shows weak inhibition of RSK2 kinase (IC₅₀ ≈ 5,970 nM) , and negligible activity against CLK1, MAPKAPK5, and the FTO demethylase (IC₅₀ >1,000 nM in all cases) . This counterscreening profile, while incomplete, suggests that the compound is not a promiscuous kinase inhibitor and that its primary biochemical activity is concentrated on IMPDH2 and NNMT.

selectivity profiling off-target activity kinase counterscreening

Validated Application Scenarios for (2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone Based on Quantitative Evidence


Non-Nucleoside IMPDH2 Probe Development for Target Engagement Studies Independent of Mycophenolic Acid Pharmacology

With an IMPDH2 Ki of 21 nM and an IMPDH1 Ki of 33 nM , this compound provides a structurally distinct alternative to mycophenolic acid for biochemical IMPDH inhibition assays. Researchers studying IMPDH-dependent nucleotide metabolism can use this sulfoximine to confirm that observed phenotypes are truly IMPDH-mediated and not confounded by MPA's known off-target effects on apoptosis signaling, cell adhesion molecule expression, or glucuronidation-dependent pharmacokinetics. The 1.6-fold IMPDH2 preference is documented in the same assay system, enabling parallel experimental designs with MPA as a reference control.

NNMT Bisubstrate Inhibitor SAR Expansion Using Compound 5g as a Defined Intermediate-Affinity Anchor Point

Within the US20250017936 patent series, Compound 5g (Ki = 140 nM, IC₅₀ = 210 nM for NNMT) occupies a defined affinity midpoint flanked by higher-potency analogs (Compound 5o, IC₅₀ = 10 nM) and lower-potency analogs (Compound 5c, IC₅₀ = 110 nM). Medicinal chemistry teams building NNMT SAR tables can procure this specific CAS entity as a calibrated reference standard to benchmark newly synthesized analogs. The commercial availability of the exact 2-chloropyrimidin-5-yl NH-sulfoximine scaffold with documented NNMT activity eliminates the time and cost of de novo synthesis for SAR anchor compounds.

Sulfoximine Pharmacophore Validation in Drug Discovery: A Model Substrate for H-Bond Capacity and Stereochemical Studies

The free NH-sulfoximine motif in this compound provides one H-bond donor (=NH) plus one acceptor (S=O), distinguishing it from N-alkyl sulfoximine analogs (0 H-bond donors) and sulfones (0 H-bond donors, achiral sulfur) . Computational chemistry and structural biology groups can use this compound as a model substrate to experimentally validate docking predictions, co-crystallization attempts, and free-energy perturbation calculations that depend on H-bond donor engagement at the sulfur center. Additionally, the prochiral sulfur atom enables stereochemical resolution studies relevant to asymmetric sulfoximine synthesis methodology development.

Multi-Target Counterscreening Reference for IMPDH2-Selective Probe Qualification

Published data show this compound has >47-fold to >545-fold selectivity for IMPDH2 (Ki = 21 nM) over DNA polymerase β (IC₅₀ = 11,500 nM), RSK2 kinase (IC₅₀ = 5,970 nM), FTO demethylase (IC₅₀ >1,000 nM), and MAPKAPK5 (IC₅₀ >100,000 nM) . Pharmaceutical profiling laboratories and CROs can integrate this CAS entity into their standard selectivity panel as a reference compound for benchmarking new IMPDH2 inhibitor series. The availability of multi-target data for a single, commercially available compound reduces the burden of running full-panel counterscreens on every new synthesis batch.

Quote Request

Request a Quote for (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.